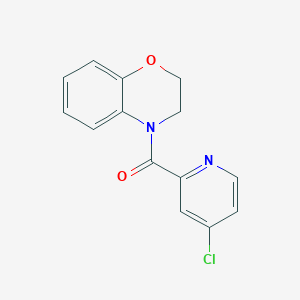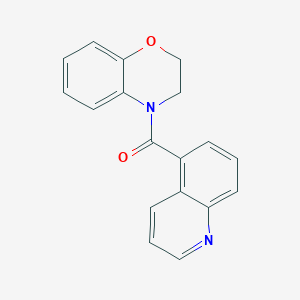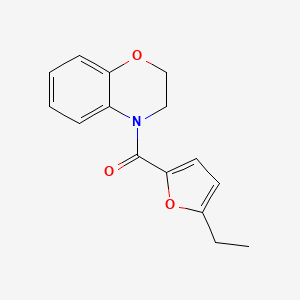
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester, also known as PPEE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPEE belongs to the class of pyrazole derivatives and is widely studied for its anti-inflammatory, analgesic, and antioxidant properties.
Aplicaciones Científicas De Investigación
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various inflammatory diseases such as arthritis, asthma, and colitis. 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has also been studied for its analgesic effects and has shown to alleviate pain in animal models. Furthermore, 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been shown to possess antioxidant properties, which make it a potential candidate for treating oxidative stress-related diseases such as Parkinson's and Alzheimer's.
Mecanismo De Acción
The mechanism of action of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is not fully understood. However, it is believed that 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. Additionally, 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been shown to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has also been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). Furthermore, 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is its low toxicity and high stability, which make it an ideal candidate for in vitro and in vivo experiments. 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has also shown excellent solubility in various solvents, which makes it easy to administer. However, one of the limitations of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is its limited bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester research. One of the areas of interest is the development of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester-based drug delivery systems to improve its bioavailability. Furthermore, the potential of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's needs to be explored further. Additionally, the anti-inflammatory and analgesic effects of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester need to be studied in more detail to understand its mechanism of action fully. Finally, the safety and efficacy of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and antioxidant properties make it an ideal candidate for treating various diseases. The synthesis method of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been optimized to achieve high yield and purity. The mechanism of action of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is not fully understood, but it is believed to inhibit the production of pro-inflammatory cytokines and activate opioid receptors. 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester research have been identified, which will help us understand its full potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester involves the reaction of pyrazole-1-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-bromoacetophenone to obtain the final product, 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester. The synthesis method has been optimized to achieve high yield and purity of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester.
Propiedades
IUPAC Name |
ethyl 2-(4-pyrazol-1-ylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)10-11-4-6-12(7-5-11)15-9-3-8-14-15/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBNLWBOJSOSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)
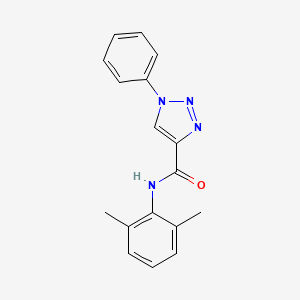
![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
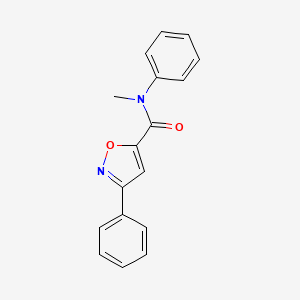
![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)
